D-Asparagina metil éster

Descripción general

Descripción

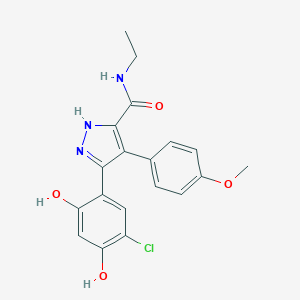

D-Asparagine methyl ester (DAME) is an artificial molecule composed of a methyl ester attached to the amino acid D-asparagine. DAME has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development.

Aplicaciones Científicas De Investigación

Metabolismo y transporte de nitrógeno

“D-Asparagina metil éster” podría utilizarse en investigaciones relacionadas con el metabolismo del nitrógeno en las plantas. La asparagina desempeña un papel crucial como principal forma de almacenamiento y transporte de nitrógeno a los tejidos de destino .

Desarrollo y composición de la semilla

La manipulación de la biosíntesis y la degradación de la asparagina puede afectar el desarrollo y la composición de la semilla. “this compound” podría utilizarse en estudios destinados a comprender estos procesos o a modificar los rasgos de las semillas para obtener beneficios agrícolas .

Investigación sobre el cáncer

En la investigación sobre el cáncer, la asparagina es significativa por su papel en la prevención del estrés del RE inducido por la depleción de glutamina en las células tumorales cerebrales y en el apoyo a la proliferación de las células de cáncer de mama epitelial. “this compound” podría estar involucrada en estudios que exploran estos mecanismos .

Estudios enzimológicos

El compuesto podría utilizarse en estudios enzimológicos, en particular aquellos que involucran la asparagina sintetasa (ASNS) y la asparaginasa (ASNase), que son enzimas cruciales en el metabolismo de la asparagina .

Síntesis de péptidos

“this compound” puede utilizarse en la síntesis de péptidos personalizados, sirviendo como bloque de construcción o intermedio en la creación de péptidos más complejos .

Mitigación de la formación de acrilamida

La investigación para mitigar la formación de acrilamida en los alimentos ha involucrado la manipulación de los niveles de asparagina. “this compound” podría ser relevante en tales estudios debido a su conexión con la asparagina .

Mecanismo De Acción

Target of Action

D-Asparagine methyl ester is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of D-Asparagine methyl ester are likely to be similar to those of D-Asparagine, which include asparagine synthase and other enzymes involved in asparagine metabolism .

Mode of Action

Asparagine synthase, for instance, catalyzes the synthesis of asparagine from aspartic acid and ammonia . D-Asparagine methyl ester, due to its structural similarity to D-Asparagine, could potentially interact with this enzyme and other components of the asparagine metabolic pathway.

Biochemical Pathways

D-Asparagine methyl ester is likely to affect the asparagine metabolic pathway. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyzes asparagine to aspartate . The downstream effects of these reactions include the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of d-asparagine, from which d-asparagine methyl ester is derived, are known to some extent . The bioavailability of D-Asparagine methyl ester would be influenced by these properties, as well as by its chemical modifications.

Result of Action

D-Asparagine is known to play a vital role in the metabolic control of cell functions in nerve and brain tissue . Therefore, D-Asparagine methyl ester could potentially have similar effects.

Action Environment

The action, efficacy, and stability of D-Asparagine methyl ester are likely to be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

D-Asparagine Methyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, it is highly active with L-Asp beta-methyl ester . It also has catalytic activity toward beta-aspartyl dipeptides and their methyl esters .

Cellular Effects

Asparagine, from which D-Asparagine Methyl Ester is derived, plays a vital role in the development of cancer cells . Asparagine is considered a semi-essential amino acid, and its limitation is often considered as an anti-cancer strategy .

Molecular Mechanism

The precise molecular mechanism of D-Asparagine Methyl Ester is not well-documented. Asparagine, from which it is derived, is involved in several metabolic pathways. Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of D-Asparagine Methyl Ester in laboratory settings. Manipulating asparagine biosynthesis and degradation, from which D-Asparagine Methyl Ester is derived, can alter seed development and composition .

Metabolic Pathways

D-Asparagine Methyl Ester is involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized .

Transport and Distribution

Asparagine, from which it is derived, acts as a major form of nitrogen storage and transport to sink tissues .

Subcellular Localization

Asparagine, from which it is derived, is involved in various cellular functions and processes .

Propiedades

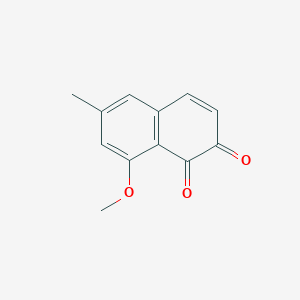

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373425 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-31-7 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)